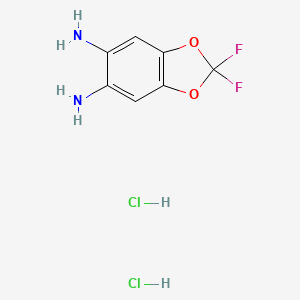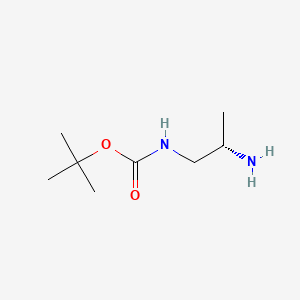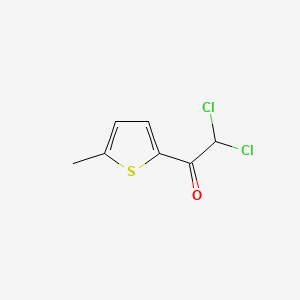
カズレンインD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kadsurenin D is a natural product isolated from the plant Piper kadsura. It belongs to the class of compounds known as neolignans, which are characterized by their unique chemical structures and biological activities. Kadsurenin D has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
科学的研究の応用
Chemistry: Kadsurenin D serves as a valuable starting material for the synthesis of novel neolignan derivatives with potential therapeutic properties.
Biology: The compound has been shown to exhibit significant anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new anti-inflammatory drugs.
Medicine: Kadsurenin D has demonstrated anticancer activity in various in vitro and in vivo studies, suggesting its potential as a chemotherapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions
Kadsurenin D can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the aerial parts of Piper kadsura. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify Kadsurenin D .
Industrial Production Methods
Industrial production of Kadsurenin D is primarily based on the extraction from natural sources. The large-scale extraction process involves harvesting the plant material, drying it, and then using organic solvents to extract the desired compound. The extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity Kadsurenin D .
化学反応の分析
Types of Reactions
Kadsurenin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Kadsurenin D, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Kadsurenin D, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the Kadsurenin D molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kadsurenin D. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
作用機序
Kadsurenin D exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins, by modulating the nuclear factor-kappa B pathway.
Antioxidant Activity: Kadsurenin D scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
類似化合物との比較
Kadsurenin D can be compared with other similar neolignan compounds, such as:
Kadsurenin C: Another neolignan isolated from Piper kadsura, which also exhibits anti-inflammatory and antioxidant activities.
Kadsurin: A neolignan with similar biological activities, including anti-inflammatory and antioxidant effects.
4-O-Demethylkadsurenin D: A derivative of Kadsurenin D with slight structural modifications, leading to differences in biological activity.
Kadsurenin D stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
(1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEJIWMVJJRSMG-RQJAOHDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B569182.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)


